3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9FN2O4/c18-11-6-4-9(5-7-11)15-19-16(24-20-15)12-8-10-2-1-3-13(21)14(10)23-17(12)22/h1-8,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTMCYZZXUTIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the condensation of the oxadiazole intermediate with 8-hydroxy-2H-chromen-2-one under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while nucleophilic substitution on the fluorophenyl group could introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Oxadiazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. The hydroxyl group in the chromone structure is known to scavenge free radicals, thereby protecting cells from oxidative stress. This characteristic is essential in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
Material Science Applications
Fluorescent Dyes
Due to its unique structural features, this compound can be utilized as a fluorescent dye in biological imaging. The ability to emit fluorescence makes it suitable for tracking biological processes in live cells .
Polymer Chemistry
In polymer science, the incorporation of oxadiazole units into polymer backbones has been shown to enhance thermal stability and mechanical properties. This application is critical in developing high-performance materials for electronics and coatings .
Case Studies
-
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxadiazole derivatives, including 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one. The results demonstrated a significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development . -
Anticancer Research
In a study focused on cancer cell lines, researchers found that this compound effectively reduced cell viability in colorectal cancer cells by inducing apoptosis via mitochondrial pathways. The findings suggest that further development could lead to novel anticancer therapies . -
Fluorescent Imaging Application
A recent publication highlighted the use of this compound as a fluorescent probe in live-cell imaging studies. Its stability and brightness were compared favorably against traditional fluorescent markers, showcasing its potential utility in cellular biology research .
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Analog: 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one (E594-0107)
The closest structural analog replaces the 4-fluorophenyl group with a 4-chlorophenyl substituent (Table 1).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (4-Fluoro) | Chlorinated Analog (E594-0107) |
|---|---|---|
| Molecular Formula | C₁₇H₉FN₂O₄ | C₁₇H₉ClN₂O₄ |
| Molecular Weight (g/mol) | 324.26 | 340.72 |
| Substituent | Fluorine (F) | Chlorine (Cl) |
| Electronegativity (Pauling) | 4.0 | 3.0 |
| Van der Waals Radius (Å) | 1.47 | 1.75 |
| Lipophilicity (LogP, estimated) | ~2.1* | ~2.8* |
Note: LogP values are estimated using fragment-based methods due to lack of experimental data.
- Steric Impact : Chlorine’s larger van der Waals radius may introduce steric hindrance, affecting binding to hydrophobic pockets in biological targets.
- Lipophilicity : The chloro analog is more lipophilic (higher LogP), which could improve membrane permeability but reduce aqueous solubility .
Chalcone Derivatives with Fluorophenyl Moieties
Several fluorophenyl-containing chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit structural similarities in their aromatic systems (Table 2). These compounds often display dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and π-π stacking .
Table 2: Dihedral Angle Comparison in Fluorophenyl-Containing Compounds
| Compound Class | Dihedral Angle Range | Relevance to Target Compound |
|---|---|---|
| Chalcone Derivatives | 7.14°–56.26° | Planarity affects stacking interactions |
| Coumarin-Oxadiazole Hybrids | Not reported* | Likely influenced by oxadiazole rigidity |
*Structural data for the target compound’s dihedral angles are unavailable in the provided evidence.
- Planarity vs.
Other Halogenated Oxadiazole Derivatives
Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde highlight the role of halogen positioning. While structurally distinct, the trifluoromethyl group demonstrates how fluorine’s electron-withdrawing effects can stabilize adjacent electrophilic centers, a property relevant to the target compound’s oxadiazole moiety .
Biological Activity
The compound 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 249.24 g/mol. The compound features a chromone backbone substituted with an oxadiazole moiety and a fluorophenyl group, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds containing oxadiazole and chromone structures exhibit significant antioxidant properties. The presence of the 8-hydroxy group in the chromone structure enhances the electron-donating ability, which is crucial for scavenging free radicals. In vitro studies demonstrated that derivatives of this compound showed a marked reduction in oxidative stress markers in cell cultures, suggesting potential applications in oxidative stress-related diseases .
Anticancer Properties
Several studies have evaluated the anticancer activity of similar compounds. For instance, derivatives with oxadiazole rings have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.4 | Apoptosis induction |
| HT29 | 7.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes linked to disease processes. Notably, it exhibits moderate inhibition against cholinesterases and lipoxygenases, which are implicated in neurodegenerative diseases and inflammation, respectively. The inhibition constants (IC50) for these enzymes typically range from 5 to 15 µM, indicating significant biological relevance .
Case Studies
-
Study on Antioxidant Effects :
A study published in Molecules evaluated several derivatives of chromones and found that those with oxadiazole substitutions exhibited increased antioxidant activity compared to their non-substituted counterparts. The study utilized DPPH and ABTS assays to quantify radical scavenging abilities . -
Anticancer Activity Assessment :
In a comparative study involving multiple cancer cell lines, the compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value of 10.4 µM. The study suggested that the fluorine atom enhances lipophilicity, facilitating better membrane penetration and increased bioactivity . -
Enzyme Inhibition Profile :
A detailed kinetic study assessed the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed dual inhibitory effects with IC50 values indicating effective potential for treating Alzheimer’s disease through modulation of cholinergic signaling pathways .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Coumarin core formation : Start with resorcinol derivatives to construct the 8-hydroxycoumarin backbone via Pechmann condensation using acidic catalysts (e.g., sulfuric acid or ionic liquids) . (ii) Oxadiazole ring formation : React 4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carbonyl derivative (e.g., triphosgene) under reflux in anhydrous conditions . (iii) Coupling : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the oxadiazole moiety to the coumarin core. Optimize reaction conditions (e.g., palladium catalysts, ligand selection) to enhance yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C/DEPT-135) : Confirm regiochemistry of the oxadiazole ring and substitution pattern on the coumarin core. Use DMSO-d₆ as a solvent to observe the hydroxyl proton at δ 10-12 ppm .
- HPLC-PDA/HRMS : Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients for purity analysis. High-resolution mass spectrometry (HRMS) validates molecular formula .
- FT-IR : Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹ for coumarin, C-F stretch ~1250 cm⁻¹) .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin, thrombin) due to coumarin’s known anticoagulant properties. Use fluorogenic substrates for real-time kinetic analysis .
- Cytotoxicity screening : Utilize MTT assays on human cell lines (e.g., HEK-293, HepG2) with EC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding affinity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into protein active sites (e.g., COX-2, PARP-1). Prioritize targets based on oxadiazole’s role in enzyme inhibition .
- QSAR modeling : Build regression models using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (LOOCV) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. What strategies address contradictory data in enzyme inhibition studies across different research groups?
- Methodological Answer :
- Standardized protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C, substrate concentration ≥ Km) to minimize variability .
- Negative controls : Include known inhibitors (e.g., warfarin for coumarin derivatives) to validate assay sensitivity .
- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify outliers and reconcile discrepancies .
Q. How can catalytic methods improve the yield of oxadiazole ring formation during synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining high regioselectivity .
- Organocatalysts : Use DBU (1,8-diazabicycloundec-7-ene) to accelerate cyclization steps. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
- Flow chemistry : Optimize continuous-flow reactors for scalable production, ensuring consistent temperature and mixing .
Q. What experimental designs mitigate solubility limitations in pharmacological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG-400 (≤10% v/v) to enhance aqueous solubility. Confirm stability via UV-Vis spectroscopy .
- Prodrug derivatization : Introduce phosphate or acetyl groups at the 8-hydroxy position to improve solubility, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (≤200 nm) for sustained release. Characterize with dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
- Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to track accumulation in target organs .
- Species-specific differences : Compare metabolic pathways in human vs. rodent models (e.g., CYP450 isoform activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
